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molecular formula C10H10O6 B1217085 Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- CAS No. 2245-53-6

Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-

Cat. No. B1217085
M. Wt: 226.18 g/mol
InChI Key: DNXOCFKTVLHUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318973B2

Procedure details

(4-Methoxycarbonylmethoxy-phenoxy)-acetic acid methyl ester 82 (100 grams, 394 mmol) was added to 3.25 M-sodium hydroxide solution (600 mL) and heated to 70° C. for 20 hours and poured onto ice cold water (1 lit) and the pH adjusted to 1 with concentrated hydrochloric acid. Crude 83 was filtered, dried, and recrystallized from DMF by precipitating with water to give pure 83 (60 grams, 67.4%) as a white powder. M.p: 254-256.5° C. IH NMR (CDCl3+DMSO, d6) 4.44 (s, 2H, OCH2), 6.72 (s, 2H, Ar).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
67.4%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][C:14]([O:16]C)=[O:15])=[CH:8][CH:7]=1.Cl>[OH-].[Na+]>[C:14]([CH2:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][CH2:4][C:3]([OH:18])=[O:2])=[CH:7][CH:8]=1)([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC(COC1=CC=C(C=C1)OCC(=O)OC)=O
Name
Quantity
600 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice cold water (1 lit)
FILTRATION
Type
FILTRATION
Details
Crude 83 was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from DMF
CUSTOM
Type
CUSTOM
Details
by precipitating with water

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)COC1=CC=C(OCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 67.4%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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